molecular formula C20H22N4O4 B5572806 1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide

1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide

Cat. No. B5572806
M. Wt: 382.4 g/mol
InChI Key: DEQHIFBMEVXGKZ-PBHICJAKSA-N
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Description

This compound is part of a broader class of chemicals known for their diverse applications in medicinal chemistry and material science. Its synthesis and analysis contribute significantly to understanding its potential utility and characteristics.

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical reactions, including the use of NMR, mass spectra, FT-IR, and UV–Visible spectroscopy for characterization. The process may involve intramolecular reactions and the formation of supramolecular motifs through hydrogen bond interactions (Kumara et al., 2018).

Molecular Structure Analysis

X-ray diffraction studies and Hirshfeld surface analysis are crucial for confirming the three-dimensional structure of such compounds. These techniques help in understanding the molecular geometries and electronic structures, identifying electrophilic and nucleophilic regions, and assessing the compound's stability and intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of this compound with other chemical entities, including its participation in forming new bonds or undergoing transformations under specific conditions, is a key area of interest. For instance, the reaction with silylated derivatives and the subsequent formation of tetrahydrofuran-2-yl derivatives highlight its chemical reactivity and potential for generating new pharmacologically active molecules (Earl & Townsend, 1979).

Physical Properties Analysis

Understanding the compound's physical properties, such as its thermal stability, melting point, and solubility in various solvents, is essential for its application in different domains. The compound's thermal stability up to certain temperatures and its behavior in different solvents can significantly affect its utility and handling (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing novel compounds related to the specified chemical structure has been explored in various studies. For instance, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structural establishment through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques (Hassan, Hafez, & Osman, 2014). Similarly, Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, highlighting the importance of structural analysis in understanding these compounds' properties (Aghekyan et al., 2020).

Cytotoxicity Studies

The evaluation of cytotoxic activities is pivotal in assessing the potential therapeutic applications of new chemical entities. The study by Hassan et al. (2014) assessed the in vitro cytotoxic activity of synthesized pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundational understanding of these compounds' biological activities (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity

Research by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel oxadiazoles sheds light on the antimicrobial potential of compounds structurally related to the one . The synthesized compounds were tested for antibacterial activity, highlighting the significance of exploring novel compounds for potential antibacterial applications (Aghekyan et al., 2020).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-7-16(28-23-13)8-14-11-27-12-17(14)22-20(25)15-9-21-24(10-15)18-5-3-4-6-19(18)26-2/h3-7,9-10,14,17H,8,11-12H2,1-2H3,(H,22,25)/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQHIFBMEVXGKZ-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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